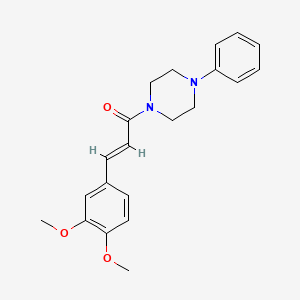![molecular formula C19H28N2O2 B11183912 [3-(Benzyloxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]propylamine CAS No. 1016790-52-5](/img/structure/B11183912.png)
[3-(Benzyloxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Benzyloxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]propylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzyloxy group, a hydroxypropyl group, and a pyrrol-2-ylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyloxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]propylamine typically involves multiple steps, including the protection of functional groups, formation of carbon-carbon bonds, and deprotection. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
[3-(Benzyloxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]propylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[3-(Benzyloxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]propylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N’- (3- (BENZYLOXY)BENZYLIDENE)-2- (1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE
- Phenyl boronic acid (PBA) containing BODIPY dyes
Uniqueness
What sets [3-(Benzyloxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]propylamine apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in various fields of research.
Properties
CAS No. |
1016790-52-5 |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl-propylamino]-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C19H28N2O2/c1-3-11-21(13-18-10-7-12-20(18)2)14-19(22)16-23-15-17-8-5-4-6-9-17/h4-10,12,19,22H,3,11,13-16H2,1-2H3 |
InChI Key |
DITCFFRECSOBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=CN1C)CC(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11183836.png)
![2-butyl-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11183839.png)
![7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11183849.png)

![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B11183857.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11183858.png)
![1-(9H-carbazol-9-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11183861.png)
![ethyl (2Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2-cyanoprop-2-enoate](/img/structure/B11183866.png)
![N-(4-acetylphenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11183872.png)
![ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11183877.png)
![2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11183881.png)
![3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11183884.png)
![3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11183890.png)
![7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11183907.png)
